![molecular formula C24H27N5O5S B2590197 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 902432-76-2](/img/structure/B2590197.png)
2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a [1,2,4]triazolo[1,5-c]quinazoline core, which is a type of triazolopyrimidine . Triazolopyrimidines are a class of compounds that have been widely studied in medicinal chemistry . They have been found to have potential antiviral properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyrimidines can be synthesized through regioselective one-pot procedures . A Biginelli-like multicomponent reaction (MCR) can be used to synthesize C-6 ester-substituted amino-TZP analogues .Scientific Research Applications
- The compound’s bioisosteric modification from a triazolophthalazine ring system to a triazoloquinazoline structure has led to the design of derivatives with potential anticancer properties .
- Compound 21 also exhibited comparable cytotoxic effects to doxorubicin against selected cancer cell lines .
- While not directly related to human health, it’s interesting to note that the title compounds (including our target compound) showed moderate to excellent insecticidal activities against Aphis fabae .
- PCAF inhibition could be a potential mechanism of action for these derivatives, making them relevant for epigenetic research and cancer therapy .
Anticancer Activity
Insecticidal Activity
Histone Acetyltransferase (HAT) Inhibition
DNA Intercalation as Anticancer Agents
Pharmacokinetic Studies and Druggability
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target pcaf (p300/cbp-associated factor), a histone acetyltransferase .
Mode of Action
Similar compounds have been reported to inhibit pcaf by binding to its active site . This interaction could potentially lead to changes in gene expression, as PCAF is involved in the regulation of transcription through histone acetylation.
Biochemical Pathways
Given its potential interaction with pcaf, it may affect pathways related to gene expression and cellular differentiation, as pcaf plays a crucial role in these processes .
Result of Action
If the compound does indeed inhibit pcaf, it could potentially lead to changes in gene expression and cellular differentiation .
properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S/c1-14-26-23-16-11-20(33-4)21(34-5)12-17(16)27-24(29(23)28-14)35-13-22(30)25-9-8-15-6-7-18(31-2)19(10-15)32-3/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMOEPZOGWGWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.